molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2708093
CAS No.: 2549-17-9
M. Wt: 271.114
InChI Key: YPSXTCOHUKNMCD-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound with the molecular formula C10H11BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
  • Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Uniqueness

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXTCOHUKNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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